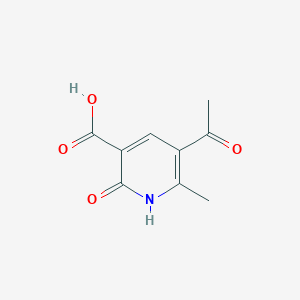

5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 88302-06-1) is a pyridone derivative with the molecular formula C₉H₉NO₄ and a molecular weight of 195.18 g/mol . It features a dihydropyridine core substituted with acetyl (-COCH₃) and methyl (-CH₃) groups at positions 5 and 6, respectively, along with a carboxylic acid moiety at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyridone derivatives, such as cannabinoid receptor agonists .

Properties

IUPAC Name |

5-acetyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-4-6(5(2)11)3-7(9(13)14)8(12)10-4/h3H,1-2H3,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSMSJUGKUGGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60530550 | |

| Record name | 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60530550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88302-06-1 | |

| Record name | 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60530550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . Another method involves the use of arylamidoesters of malonic acid in the presence of triethylamine at 20°C, yielding the desired compound in moderate yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are particularly significant in developing treatments for neurological disorders and other medical conditions.

Case Study: Neurological Drug Development

A study highlighted the compound's role in synthesizing neuroprotective agents. Researchers utilized it to create derivatives that exhibited enhanced efficacy against neurodegenerative diseases by improving drug specificity and reducing side effects .

Agricultural Applications

The compound is also employed in formulating agrochemicals. Its derivatives enhance pest control measures and contribute to crop protection strategies.

Case Study: Agrochemical Formulation

Research demonstrated that formulations containing this compound significantly improved crop yields by effectively managing pest populations while minimizing environmental impact .

Material Science Applications

In material science, this compound is explored for its potential in developing novel materials. Its properties make it suitable for creating polymers and coatings with enhanced durability.

Case Study: Polymer Development

A project focused on synthesizing polymer composites using this compound revealed improved mechanical properties and chemical resistance compared to traditional materials. This advancement opens avenues for applications in various industrial sectors .

Biochemical Research

The compound plays a role in biochemical research, particularly in studies related to enzyme inhibition and metabolic pathways. Its ability to interact with biological systems makes it valuable for understanding complex biochemical processes.

Case Study: Enzyme Inhibition Studies

A detailed investigation into the enzyme inhibition properties of this compound showed its potential as a lead compound for designing inhibitors against specific enzymes involved in metabolic disorders .

Analytical Chemistry

In analytical chemistry, the compound is utilized as a standard reference material. It aids researchers in accurately quantifying related compounds across various sample types.

Case Study: Standardization in Analytical Methods

An analysis involving multiple laboratories demonstrated that using this compound as a standard significantly improved the accuracy of quantification methods for related chemical entities .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to active sites and altering enzyme activity. The specific pathways involved depend on the target enzyme and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The substituents on the dihydropyridine ring significantly influence physical, chemical, and biological properties. Key analogs include:

Key Observations:

Substituent Effects on Melting Points :

- Phenyl (15a) and thiophene (15c) substituents increase melting points (260–268°C) due to enhanced π-π stacking and molecular rigidity .

- Chlorine atoms (e.g., in 5-chloro analogs) may further elevate melting points by increasing molecular polarity .

Bulky groups (e.g., thienothiophene in compound 11 from ) increase molecular weight (485 g/mol) and reduce solubility .

Biological Activity

5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS Number: 88302-06-1) is a compound of significant interest in various fields of biological research due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

- Molecular Formula : C₉H₉NO₄

- Molecular Weight : 183.08 g/mol

- Structure : The compound features a dihydropyridine ring, which is known for its role in various biological activities.

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, thereby preventing oxidative stress and associated diseases.

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

3. Anti-inflammatory Effects

In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, which are involved in chronic inflammatory diseases. This property could make it useful in treating conditions such as arthritis and other inflammatory disorders.

4. Neuroprotective Effects

This compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. It may help in reducing neuronal death and improving cognitive function.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Interaction : It has been suggested that this compound interacts with various receptors in the body, influencing signaling pathways related to inflammation and neuronal health.

Pharmaceutical Development

This compound serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders, enhancing drug efficacy and specificity . Its potential as an anti-inflammatory and neuroprotective agent makes it a candidate for further development in clinical settings.

Agricultural Chemicals

In agricultural research, it is utilized for formulating agrochemicals that provide effective solutions for pest control and crop protection . Its antimicrobial properties can enhance plant health by protecting against pathogens.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at varying concentrations, highlighting its potential as a natural preservative or therapeutic agent .

Neuroprotection Study

In another study focusing on neuroprotection, the compound was tested in models of oxidative stress-induced neuronal damage. Results showed that treatment with this compound significantly reduced cell death and improved survival rates compared to untreated controls .

Q & A

Q. How can researchers optimize the synthesis of 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid to improve yield and purity?

To optimize synthesis, systematically vary reaction parameters such as catalysts (e.g., palladium or copper-based systems), solvents (e.g., dimethylformamide or toluene), temperature, and reaction time. Purification techniques like recrystallization (e.g., using ethanol) or column chromatography can enhance purity. Employ Design of Experiments (DoE) methodologies to minimize trial-and-error approaches, enabling efficient identification of optimal conditions .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural integrity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and hydrogen/carbon environments (e.g., δ 1.95 ppm for methyl groups in -NMR) .

- Infrared (IR) Spectroscopy : To identify functional groups like carbonyls (e.g., 1722–1631 cm for C=O stretches) .

- Mass Spectrometry (MS) : For molecular weight verification (e.g., m/z 485 [M] in high-resolution MS) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity, especially when analytical data from suppliers are unavailable .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to stressors like elevated temperature, humidity, or UV light. Monitor degradation using HPLC or TLC to track impurities. Stability data should inform storage recommendations (e.g., inert atmospheres, desiccated environments) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or degradation pathways?

Apply quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states. Reaction path search algorithms, combined with molecular dynamics simulations, can predict degradation mechanisms or regioselectivity in derivatization reactions . Computational tools like IRC (Intrinsic Reaction Coordinate) analysis validate proposed pathways against experimental data .

Q. How should researchers resolve contradictions in reported synthetic conditions for derivatives of this compound?

Use statistical DoE to isolate critical variables (e.g., catalyst loading, solvent polarity) and identify interactions between parameters. Cross-validate findings with computational models to reconcile discrepancies. For example, conflicting optimal temperatures may arise from solvent-dependent activation energies, requiring multivariate analysis .

Q. What methodologies are suitable for studying the compound’s role in heterocyclic reaction cascades?

Design multi-step syntheses incorporating this compound as a building block. For example, its dihydropyridine core can participate in cyclization reactions to form fused heterocycles (e.g., oxazolo-pyridines). Monitor intermediates using in-situ techniques like -NMR or online mass spectrometry to elucidate mechanistic pathways .

Q. How can researchers design experiments to investigate the compound’s interactions with biological targets?

Combine molecular docking simulations (to predict binding modes) with biophysical assays (e.g., surface plasmon resonance or isothermal titration calorimetry) to quantify affinity. Use structure-activity relationship (SAR) studies by synthesizing analogs with modified acetyl or methyl groups .

Methodological Considerations

- Data Contradiction Analysis : When spectral data conflict (e.g., unexpected -NMR shifts), verify sample purity via HPLC and cross-check with alternative techniques like X-ray crystallography .

- Reaction Scalability : Transition from lab-scale batch reactions to flow chemistry systems for improved heat/mass transfer, critical for maintaining yield in large-scale syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.